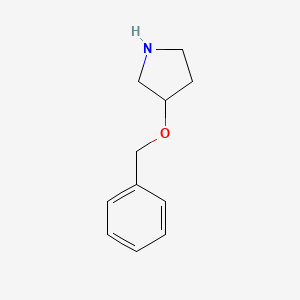

![molecular formula C16H14Cl2O4 B2980927 3-Chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzoic acid CAS No. 713104-19-9](/img/structure/B2980927.png)

3-Chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

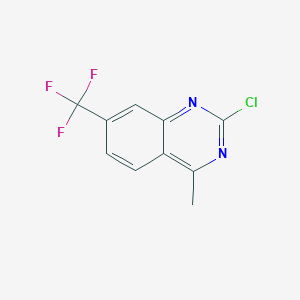

3-Chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzoic acid (CCEBA) is a chemical compound of interest in the field of scientific research. It is a synthetic organic compound, and its structure is composed of a benzene ring with a chloro substituent, an ethoxy group, and a 2-chlorobenzyloxy group. CCEBA has several applications in scientific research, including its use as a reagent in organic synthesis, and as a probe for studying biochemical and physiological processes.

Applications De Recherche Scientifique

1. Catalysis and Oxidation Processes

Research has shown that compounds similar to 3-Chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzoic acid are involved in catalytic and oxidation processes. For instance, a study by Lichtenberger and Ullrich (1977) discusses how iodosobenzene and related compounds can substitute for NADPH and molecular oxygen in microsomal monoxygenations, indicating their potential role in catalytic oxidation processes (Lichtenberger & Ullrich, 1977).

2. Synthesis of Heterocyclic Compounds

Shimizu et al. (2009) describe the efficient synthesis of condensed heterocyclic compounds via the oxidative coupling of substituted arene or heteroarene carboxylic acids with alkynes. This study highlights the use of similar compounds in creating structures with potential pharmaceutical relevance (Shimizu, Hirano, Satoh, & Miura, 2009).

3. Photodecomposition Studies

Crosby and Leitis (1969) investigated the ultraviolet irradiation of chlorobenzoic acids, which are structurally related to the compound . Their study provides insights into the photodecomposition behavior of these compounds, which is essential for understanding their environmental impact and degradation (Crosby & Leitis, 1969).

4. Environmental Impact and Behavior

A study by Haman et al. (2015) on parabens, which share a benzoic acid component with the compound , discusses their occurrence, fate, and behavior in aquatic environments. This research is crucial for understanding the environmental impact of such compounds (Haman, Dauchy, Rosin, & Munoz, 2015).

5. Inhibitory Effects in Neurological Studies

Falch et al. (1999) conducted a study on compounds with a similar molecular structure, focusing on their inhibitory effects on GABA uptake. This research can provide insights into the neurological applications and effects of such compounds (Falch et al., 1999).

Propriétés

IUPAC Name |

3-chloro-4-[(2-chlorophenyl)methoxy]-5-ethoxybenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14Cl2O4/c1-2-21-14-8-11(16(19)20)7-13(18)15(14)22-9-10-5-3-4-6-12(10)17/h3-8H,2,9H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOJCWJFIKVMZOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)C(=O)O)Cl)OCC2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14Cl2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-2-naphthalen-1-ylacetamide;hydrochloride](/img/structure/B2980845.png)

![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B2980848.png)

![8-fluoro-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2980849.png)

![(2Z)-2-Cyano-3-[4-(2,2-difluoroethoxy)phenyl]prop-2-enamide](/img/structure/B2980852.png)

![N-(3-acetylphenyl)-2-[6-oxo-3-(2,4,5-trimethylphenyl)pyridazin-1-yl]acetamide](/img/structure/B2980859.png)

![7-Methyl-1,2-dihydrospiro[indole-3,4'-oxane]](/img/structure/B2980864.png)

![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide](/img/structure/B2980866.png)

![N-(2-cyclohex-1-en-1-ylethyl)-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2980867.png)